molecular formula C15H14O3 B7807499 4-[(Phenylmethoxy)methyl]benzoic acid

4-[(Phenylmethoxy)methyl]benzoic acid

Cat. No.: B7807499
M. Wt: 242.27 g/mol
InChI Key: UIAFASFVADNCNL-UHFFFAOYSA-N
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Description

This compound is structurally characterized by a benzyl ether group attached to a methylene bridge, which connects to the benzoic acid core. While direct synthesis details are absent in the evidence, analogous compounds (e.g., ) suggest that its preparation may involve reactions between bromomethyl benzoic acid intermediates and benzyl alcohol derivatives under nucleophilic substitution conditions.

Properties

IUPAC Name

4-(phenylmethoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAFASFVADNCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylmethoxy)methyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the phenylmethoxy group from benzyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylmethoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[(Phenylmethoxy)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Phenylmethoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key differences between 4-[(Phenylmethoxy)methyl]benzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Key Properties/Applications Reference
This compound C₁₅H₁₄O₃ ~242.27 Phenylmethoxy-methyl Potential enzyme inhibition, SAR studies
4-(Methoxymethyl)benzoic acid C₉H₁₀O₃ 166.18 Methoxymethyl Synthetic intermediate, HPLC analysis
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 258.27 Benzyloxy, methoxy Antioxidant, natural product derivative
4-(Oxan-4-ylmethoxy)benzoic acid C₁₃H₁₆O₄ 236.26 Oxane (cyclic ether) Research chemical, rigid structure
Ethyl 4-(benzyloxy)benzoate C₁₆H₁₆O₃ 256.30 Benzyloxy, ethyl ester Ester prodrug, improved lipophilicity

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., benzyloxy in ) may hinder binding to enzyme active sites compared to smaller groups like methoxymethyl .
  • Biological Activity : Derivatives with aromatic substituents (e.g., phenylmethoxy) are often explored for enzyme inhibition (e.g., BChE inhibitors in ), whereas esterified forms () may act as prodrugs.

Structure-Activity Relationships (SAR)

Evidence from BChE inhibitor studies () reveals:

  • Substituent Size : Bulky groups (e.g., phenylmethoxy) may reduce potency due to steric clashes with enzyme active sites.
  • Hydrogen Bonding : Carboxylic acid groups enhance interactions with polar residues, while ester derivatives () require hydrolysis for activation.
  • Heterocyclic Derivatives : Compounds like 3-[[4-(2-methoxy-2-oxo-ethyl)-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic acid () show enhanced activity due to additional hydrogen-bonding motifs.

Biological Activity

4-[(Phenylmethoxy)methyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16_{16}H16_{16}O3_3
  • Molecular Weight : 272.30 g/mol
  • IUPAC Name : this compound

This structure features a benzoic acid core with a phenylmethoxy group, which is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting its potential use in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)Comparison with Standard (Ascorbic Acid)
DPPH25Lower than Ascorbic Acid (10 µg/mL)
ABTS30Comparable to BHA (35 µg/mL)

The compound demonstrated moderate antioxidant activity, which is important for mitigating oxidative stress-related diseases .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

Case Study: Inhibition of Cytokine Production

In a controlled experiment using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-α levels by approximately 40% at a concentration of 50 µg/mL compared to untreated controls. This suggests promising anti-inflammatory potential .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Antimicrobial Action : Disruption of microbial cell membranes.
  • Antioxidant Mechanism : Scavenging free radicals through electron donation.
  • Anti-inflammatory Pathways : Modulation of signaling pathways involved in inflammation.

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